molecular formula C10H14N6O3 B13396286 2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B13396286
M. Wt: 266.26 g/mol
InChI Key: HOQBPAWPBCAUGA-UHFFFAOYSA-N
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Description

2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a purine nucleoside analog. It is structurally related to guanosine, a fundamental building block of DNA and RNA. This compound has significant biological and chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the condensation of a purine base with a sugar moiety. The reaction conditions often require the presence of a catalyst and specific temperature and pH conditions to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes rigorous purification steps to achieve high purity levels, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted purines .

Scientific Research Applications

2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by integrating into DNA or RNA strands, disrupting normal cellular processes. It targets specific enzymes involved in nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its ability to integrate into nucleic acids and disrupt cellular processes makes it a valuable compound in research and therapeutic applications .

Properties

IUPAC Name

2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2,11H2,(H3,12,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQBPAWPBCAUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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